2-Methoxy-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C~9~H~7~F~3~O~2~ . It is also known by other names, including 2-Methyl-5-(trifluoromethyl)benzoic acid . The compound’s chemical structure consists of a benzene ring substituted with a methoxy group (–OCH~3~) and a trifluoromethyl group (–CF~3~) at specific positions.
Synthesis Analysis
The synthesis of this compound involves several methods, including aromatic substitution reactions . Researchers have reported various synthetic routes, such as Friedel-Crafts acylation or direct fluorination of suitable precursors. These methods allow for the introduction of the trifluoromethyl group onto the benzene ring.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(trifluoromethyl)benzoic acid is crucial for understanding its properties and reactivity. The compound’s three-dimensional arrangement influences its behavior in chemical reactions. The methoxy group provides polarity, affecting solubility and interactions with other molecules.
Chemical Reactions Analysis
This compound participates in several chemical reactions, including:
- Acid-Base Reactions : It can donate or accept protons due to the carboxylic acid group.
- Esterification : Reaction with alcohols to form esters.
- Substitution Reactions : The trifluoromethyl group can undergo substitution reactions with nucleophiles.
- Decarboxylation : Under specific conditions, the carboxylic acid group may be removed.
Physical And Chemical Properties Analysis
- Density : Approximately 1.3 g/cm³.
- Boiling Point : Around 261.0°C at 760 mmHg.
- Vapor Pressure : Negligible at 25°C.
- Enthalpy of Vaporization : 52.7 kJ/mol.
- Flash Point : 111.7°C.
- Index of Refraction : 1.478.
- Molar Refractivity : 43.0 cm³/mol.
Scientific Research Applications
Radiochemistry
2-Methoxy-5-(trifluoromethyl)benzoic acid, through derivatives like N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea, has been used in radiochemistry. This derivative was labeled with hydrogen isotopes, showing potential in the field of radioactive tracing and labeling (Shevchenko, Nagaev, & Myasoedov, 2014).
Crystal Structure Analysis
The compound has been studied for its role in crystal structures. For instance, studies on alkoxy-substituted benzoic acids have provided insights into their crystalline structures and packing arrangements, which are crucial in understanding molecular interactions in solid forms (Raffo et al., 2014).
Environmental Chemistry
Research has explored the use of chemically modified activated carbon with compounds like 2-hydroxy-5-methoxy benzoic acid for environmental applications. Specifically, it has been employed in the adsorption and removal of cobalt ions from aqueous solutions, highlighting its potential in water purification and environmental remediation (Gunjate et al., 2020).
Organic Synthesis
In organic synthesis, 2-Methoxy-5-(trifluoromethyl)benzoic acid derivatives have been synthesized and employed in various chemical reactions. These compounds play a significant role in the development of new organic compounds and intermediates (Sinha, Mandal, & Chandrasekaran, 2000).
Pharmaceutical Chemistry
The compound has found applications in the pharmaceutical industry. For example, derivatives like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which are closely related to 2-Methoxy-5-(trifluoromethyl)benzoic acid, have been used as key intermediates in the synthesis of therapeutic drugs, particularly in diabetes treatment (Zhang et al., 2022).
Luminescent Materials
The compound has been involved in the synthesis of lanthanide coordination compounds. These compounds, derived from benzoic acid derivatives, have been studied for their luminescent properties, suggesting potential applications in optoelectronics and luminescent materials (Sivakumar et al., 2010).
Polymer Chemistry
The incorporation of polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] into silica has been studied using derivatives of 2-methoxy-5-(trifluoromethyl)benzoic acid. This research points towards applications in creating composite materials with unique properties suitable for advanced technological applications (Kubo et al., 2005).
Fungal Metabolism and Bioactivity
The compound has been used in the study of fungal metabolism. For instance, gallic acid derivatives, which are structurally related to 2-methoxy-5-(trifluoromethyl)benzoic acid, have been investigated for their transformation by fungi, revealing insights into the bioactive potential of these metabolites (Hsu et al., 2007).
Novel Material Synthesis
The compound has been utilized in the synthesis of novel materials like phenyl ether derivatives. These derivatives, sourced from marine-derived fungi, have shown promising bioactive properties, indicating potential uses in pharmaceuticals and bioactive material development (Xu et al., 2017).
Crystallography
Crystallography studies involving 2-methoxy-5-(trifluoromethyl)benzoic acid derivatives have been conducted to understand the molecular and crystal structures of these compounds. Such research provides crucial insights into the molecular interactions and properties of these materials (Lin & Zhang, 2012)
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 2-Methoxy-5-(trifluoromethyl)benzoic acid in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific hazards may include skin or eye irritation, so proper handling and storage are crucial.
Future Directions
Future research could explore:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Derivatives : Synthesize derivatives with modified substituents for enhanced properties.
- Environmental Impact : Assess its environmental fate and toxicity.
properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKZCKOHULJEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544405 | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)benzoic acid | |
CAS RN |
4864-01-1 | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.